[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol
Description
[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol is a chiral pyrrolidine derivative featuring a benzyl group at the nitrogen atom, a fluorine substituent at the C4 position, and a hydroxymethyl group at the C3 position. The fluorine atom at C4 likely enhances metabolic stability and influences electronic properties, while the hydroxymethyl group contributes to hydrogen-bonding interactions.
Structure
3D Structure
Properties
IUPAC Name |
[(3S,4S)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-8-14(7-11(12)9-15)6-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLIVSJAYBBMOP-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Reduction: The final step involves the reduction of the intermediate to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The benzyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The benzyl group may also play a role in the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The target compound is compared to three structurally related molecules (Table 1):
Table 1: Comparative Analysis of [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol and Analogues
*Estimated based on structural analogs .
- Ring Size : The pyrrolidine ring (5-membered) in the target compound confers higher ring strain and reduced conformational flexibility compared to piperidine analogues (6-membered) . This may influence binding affinity in biological targets.
- Substituents : Fluorine on the pyrrolidine ring (target) vs. fluorine on a phenyl group (piperidine analogues) alters electronic effects. The former directly modifies ring electron density, while the latter impacts aromatic interactions .
- Stereochemistry : The (3S,4S) configuration distinguishes the target from the (3S,4R) diastereomer in , which could lead to divergent pharmacological activities .
Research Findings and Implications
- Stereochemical Analysis : Enantiomorph-polarity estimation methods (e.g., Rogers’s η and Flack’s x parameters) are critical for confirming the (3S,4S) configuration, as misassignment could lead to inactive or toxic derivatives .
- Pharmacological Relevance : Piperidine derivatives in and are associated with paroxetine (an SSRI), suggesting the target compound may have CNS applications. The pyrrolidine scaffold’s rigidity could improve selectivity for specific receptors .
- Metabolic Stability: Fluorine at C4 (target) may reduce oxidative metabolism compared to non-fluorinated pyrrolidines (), extending half-life .
Biological Activity
[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article will explore its biological activity, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₆FNO
- Molar Mass : 209.26 g/mol
- CAS Number : 2174001-95-5
The presence of a pyrrolidine ring, a benzyl group, and a fluorine atom contributes to its unique biological profile. The hydroxymethyl group allows for various chemical reactivities typical of alcohols and amines, enabling the synthesis of derivatives that may exhibit enhanced biological activities.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antidepressant Effects : Some studies suggest that compounds with similar structures may function as selective serotonin reuptake inhibitors (SSRIs).
- Neuroprotective Properties : There is evidence that these compounds can protect neuronal cells from oxidative stress.
Preliminary studies have shown that this compound may interact with various receptors and enzymes, which is crucial for understanding its therapeutic potential.
Case Studies
- Neuroprotective Study : In vitro studies demonstrated that this compound reduced apoptosis in neuronal cells exposed to oxidative stress. The compound was shown to significantly decrease reactive oxygen species (ROS) levels compared to control groups.
- Behavioral Analysis : Animal models treated with this compound exhibited reduced depressive-like behaviors in forced swim tests, indicating potential antidepressant effects.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Starting Materials : The synthesis typically begins with commercially available pyrrolidine derivatives.
- Reagents Used : Common reagents include benzyl bromide for alkylation and fluorinating agents to introduce the fluorine atom.
- Yield and Purity : The yields can vary significantly based on the reaction conditions, but optimized methods report yields upwards of 80%.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzylpyrrolidine | Pyrrolidine ring with a benzyl group | Lacks fluorine substitution |
| 4-Fluorobenzylpyrrolidine | Pyrrolidine ring with a fluorobenzyl group | Different substitution pattern |
| (3S,4S)-1-benzyl-4-fluoropyrrolidine | Stereoisomeric variant | Different stereochemistry affecting activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol, and how do reaction conditions influence stereochemical purity?
- The synthesis typically involves stereoselective formation of the pyrrolidine ring, fluorination at the 4-position, and introduction of the hydroxymethyl group. Key steps include:
- Reductive amination to construct the pyrrolidine backbone (e.g., using NaBH₄–BF₃·Et₂O for stereocontrol) .
- Fluorination via electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH and temperature to avoid racemization .
- Hydroxymethylation using formaldehyde or equivalent reagents in a polar aprotic solvent (e.g., DMF) .
- Continuous flow synthesis may enhance yield (85–92%) and purity (>98% ee) in industrial settings .
Q. Which characterization techniques are critical for confirming the stereochemistry and purity of this compound?
- Single-crystal X-ray diffraction is definitive for assigning (3S,4S) configuration, as demonstrated for structurally related pyrrolidine derivatives .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers, validated by comparison to known standards .
- NMR spectroscopy : NMR distinguishes fluorophenyl environments, while - COSY confirms ring substituent positions .
Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?
- Fluorine increases lipophilicity (logP ~1.8), enhancing membrane permeability compared to non-fluorinated analogs .
- The electronegative fluorine stabilizes the pyrrolidine ring via electron-withdrawing effects , reducing basicity (pKa ~7.2 vs. ~8.5 for non-fluorinated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between this compound and its analogs?
- Structural comparisons : Use X-ray crystallography or computational docking to identify binding pose variations. For example, 4-(2-fluorophenyl) analogs show higher receptor affinity than 4-(4-fluorophenyl) isomers due to steric clashes in active sites .
- Metabolic stability assays : Evaluate hepatic microsomal degradation rates; fluorination at the 4-position reduces oxidative metabolism compared to 3-fluorinated derivatives .
- Data normalization : Control for batch-to-batch purity differences using orthogonal techniques (e.g., LC-MS for trace impurities) .
Q. What strategies ensure stereochemical fidelity during large-scale synthesis, and how are side products minimized?
- Chiral auxiliaries : Temporarily introduce removable groups (e.g., benzyl) to lock ring conformation during fluorination .
- Temperature control : Maintain reactions below -10°C during fluorination to suppress epimerization .
- Byproduct analysis : Monitor for common impurities like [(3R,4S)-isomers] via chiral HPLC and optimize quenching steps (e.g., rapid pH adjustment) .
Q. How do substituents on the fluorophenyl ring modulate biological activity?
- Comparative data for fluorophenyl-substituted analogs:
| Substituent Position | Bioactivity (IC₅₀, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| 2-Fluoro | 12 ± 1.5 | 8.2 |
| 4-Fluoro | 45 ± 3.2 | 2.1 |
| 2,5-Difluoro | 8 ± 0.9 | 12.5 |
| Data adapted from fluorophenyl-pyrrolidine studies |
- 2-Fluoro substitution enhances target engagement due to optimal van der Waals interactions, while 2,5-difluoro improves selectivity but reduces solubility .
Q. What computational methods are recommended for predicting the compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM36) to model ligand-receptor binding kinetics over 100-ns trajectories .
- Free energy perturbation (FEP) : Quantify ΔΔG values for fluorophenyl substituent modifications to prioritize synthetic targets .
- Density functional theory (DFT) : Calculate electrostatic potential maps to rationalize stereoelectronic effects on binding .
Methodological Notes
- Avoid commercial sources : Prioritize in-house synthesis using peer-reviewed protocols over vendor-supplied materials .
- Data reproducibility : Validate chiral purity across ≥3 independent batches before biological testing .
- Ethical reporting : Disclose all synthetic byproducts and optimization failures in supplementary materials to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
